Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one
Description
Properties
IUPAC Name |
1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUPKXPDSKABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)NCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300236 | |
| Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15932-74-8 | |
| Record name | 15932-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the reductive cyclization of dioxime precursors using palladium on carbon (Pd/C) under hydrogen pressure. This method, adapted from anxiolytic agent synthesis pipelines, involves:
-
Substrate : Ethyl 2-(2,2-diethoxyethylamino)acetate derivatives.
-
Catalyst : 10% Pd/C (5–10 wt% substrate loading).
-
Conditions : Hydrogen gas (1–3 atm) in ethanol at 50–60°C for 12–24 hours.
Yields typically range from 45% to 60%, with purity enhanced via silica gel chromatography.
Table 1: Optimization of Reductive Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrogen Pressure | 1.5–2.0 atm | Maximizes H₂ diffusion |
| Temperature | 55°C | Balances kinetics and catalyst stability |
| Reaction Time | 18 hours | Ensures complete conversion |
Acid-Catalyzed Cyclization of Acetal Intermediates
Hydrolysis and Cyclization Sequence
A two-stage process dominates industrial production:
Table 2: Cyclization Reagent Comparison
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH(OAc)₃ | Acetic acid | 25°C | 68 | 92 |
| Hydrazine hydrate | Methanol | 40°C | 72 | 95 |
Hydrazine is preferred due to insoluble byproduct formation, simplifying filtration.
Process Optimization and Scalability
Continuous Flow Synthesis
Recent advances adapt batch protocols to flow systems:
Table 3: Batch vs. Flow Synthesis
| Metric | Batch | Flow |
|---|---|---|
| Yield (%) | 65 | 70 |
| Purity (%) | 95 | 97 |
| Energy Consumption | High | Reduced by 40% |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Industrial-Scale Challenges
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes modifications at its nitrogen and carbonyl groups:
N-Alkylation
Treatment with alkyl halides in basic media yields N-substituted derivatives. For example:
Ring Expansion
Interaction with α,β-unsaturated ketones under acidic conditions leads to seven-membered ring formation via conjugate addition-cyclization sequences .
Comparative Reactivity Analysis
The compound’s reactivity differs from simpler heterocycles due to its fused ring strain and electronic effects:
| Reaction Type | Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one | Pyridine | Pyrazine |
|---|---|---|---|
| Nucleophilic Substitution | Moderate at α-positions | Low | High at β-positions |
| Oxidation | Forms hydroxylated derivatives | Forms N-oxide | Forms di-N-oxides |
| Reduction | Selective saturation of pyrazine ring | Full ring saturation | Partial saturation |
Tandem Iminium Cyclization
-
Step 1 : Formation of iminium intermediate via amine-aldehyde condensation.
-
Step 2 : Intramolecular cyclization to generate pyrrolidine ring.
-
Step 3 : Smiles rearrangement via N→O aryl migration, yielding fused pyrido-pyrazine systems .
Electrophilic Aromatic Substitution
The pyridine ring directs electrophiles to the para position relative to the bridgehead nitrogen, as demonstrated in nitration and halogenation studies .
Key Limitations and Research Gaps
-
Limited data on enantioselective reactions involving chiral centers in the bicyclic system.
-
Sparse literature on photochemical or electrochemical transformations.
Scientific Research Applications
Medicinal Chemistry
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has been investigated for its potential as a pharmacophore in drug design. Notable applications include:
- Anticancer Agents : Derivatives of this compound have shown promising antitumor activity against various cancer cell lines. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against specific cancer types, indicating their potential as effective therapeutic agents.
- Antihypertensive Agents : Research indicates that derivatives can induce vasodilation and significantly reduce blood pressure in hypertensive animal models. These findings suggest that this compound could be developed into novel antihypertensive medications.
The compound has been studied for various biological activities:
- Antimicrobial Properties : It has demonstrated activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. For instance, derivatives have shown efficacy in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : this compound acts as an inhibitor for enzymes involved in critical biological pathways. Its mechanism typically involves binding to active sites on target proteins .
Materials Science
In materials science, this compound is utilized in the development of advanced materials:
- Fluorescent Materials : The compound's structure is modified to create fluorescent materials with high photoluminescence quantum efficiency (PLQY). These materials are being explored for applications in full-color display technologies due to their stable emission properties across the color spectrum.
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity Study : A study demonstrated that specific derivatives inhibited cancer cell proliferation effectively through targeted pathways involved in tumor growth. The results indicated significant promise for these compounds in cancer therapy development.
- Vasodilatory Effects Study : Research involving hypertensive models showed that derivatives of this compound significantly reduced systolic and diastolic blood pressure with minimal side effects compared to existing antihypertensive drugs.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
(a) Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS: 37043-04-2)
- Molecular Formula : C₈H₁₂N₂O₂
- Key Differences : Contains two ketone groups (diones) at positions 1 and 4, increasing polarity and hydrogen-bonding capacity.
(b) Octahydro-pyrido[1,2-a]pyrazin-6-one Hydrochloride (CAS: 930782-67-5)
Substituent Modifications
(a) Imidazo[1,2-a]pyrazin-3(7H)-one Derivatives (e.g., CLA, CAS: 126202-06-0)
- Structure: Fused imidazole-pyrazinone ring system (e.g., 2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one).
- Key Differences : Aromatic imidazole ring introduces π-conjugation, enabling chemiluminescence upon reaction with reactive oxygen species .
- Applications: Used as luciferin analogues in bioimaging, unlike the non-luminescent target compound .
(b) Fluorinated Derivatives (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one)
Physicochemical Properties
| Compound | Molecular Weight | Boiling Point | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one | 154.21 | Not reported | Moderate in DMSO | Amide, tertiary amine |
| Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione | 184.19 | Not reported | High in water | Two ketones |
| CLA (Imidazo-pyrazinone) | 241.27 | Not reported | Low in water | Imidazole, ketone |
Biological Activity
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound has the molecular formula C₈H₁₄N₂O and features a fused ring system that includes both pyridine and pyrazine structures. Its unique configuration allows it to serve as a scaffold for various derivatives with enhanced biological properties. The compound is typically synthesized through multi-step reactions involving cyclization of amino esters or amino ketones under controlled conditions to yield the desired product.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of oncology, cardiovascular pharmacology, and antiviral research.
Anticancer Properties
This compound derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines. These compounds appear to inhibit key enzymes involved in cancer progression, potentially through competitive inhibition at active sites on target proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 5.0 | Enzyme inhibition |
| Derivative B | HeLa | 3.2 | Apoptosis induction |
| Derivative C | A549 | 4.8 | Cell cycle arrest |
Cardiovascular Effects
In cardiovascular pharmacology, this compound has been explored for its antihypertensive properties. Studies indicate that its derivatives can induce vasodilation and significantly reduce systolic and diastolic blood pressure in hypertensive animal models with minimal side effects. The mechanism involves modulation of vascular smooth muscle receptors, enhancing blood flow and reducing hypertension.
| Derivative | Systolic BP Reduction (%) | Diastolic BP Reduction (%) |
|---|---|---|
| Compound D | 20 | 15 |
| Compound E | 25 | 18 |
Antiviral Activity
Emerging research highlights the antiviral potential of this compound derivatives against various viral pathogens. For example, certain compounds have exhibited significant inhibitory effects against Hepatitis C Virus (HCV) with EC50 values lower than those of standard antiviral agents like Ribavirin. The antiviral mechanism is believed to involve interference with viral replication processes .
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of this compound derivatives. Researchers synthesized a series of compounds and evaluated their biological activities through high-throughput screening methods. The most promising candidates showed substantial anticancer activity alongside favorable pharmacokinetic profiles.
In another investigation focused on cardiovascular applications, derivatives were tested in vivo for their effects on blood pressure regulation. Results indicated a robust correlation between structural modifications and enhanced vasodilatory effects, suggesting avenues for developing new antihypertensive therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
